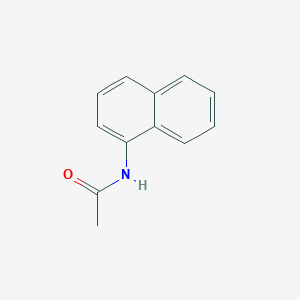

1-Acetamidonaphthalene

説明

Historical Context of Naphthalene (B1677914) Derivatives in Chemical Science

Naphthalene, the simplest polycyclic aromatic hydrocarbon, has been a cornerstone of chemical science since its discovery in the early 1820s. wikipedia.org Initially isolated from the distillation of coal tar, its pungent odor and white, crystalline solid form were among its first described properties. wikipedia.orgvedantu.com The English chemist and physician John Kidd is credited with its first extraction in 1819, a discovery that highlighted coal as a source of chemical compounds beyond its use as fuel. vedantu.comnumberanalytics.com The molecular formula, C₁₀H₈, was determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed three years later. wikipedia.org

Historically, naphthalene's primary industrial significance has been as a precursor to a vast array of chemical derivatives. wikipedia.orgbritannica.com Its reactions, characteristic of aromatic compounds, mainly involve the substitution of its hydrogen atoms. britannica.com This reactivity has made it a fundamental raw material for the synthesis of dyes, with naphthylamines and naphthols being crucial intermediates. britannica.com For many years, it was also the principal feedstock for producing phthalic anhydride (B1165640), a key component in the manufacture of polymers, paints, and synthetic resins. wikipedia.orgbritannica.comijrpr.com The development of naphthalene chemistry paved the way for the synthesis of numerous functionalized derivatives, including sulfonic acids, which became vital in the dye industry. ontosight.ai This rich history of transforming a simple coal tar component into valuable industrial chemicals provides the backdrop for the study of specific derivatives like 1-Acetamidonaphthalene. ijrpr.com

Significance of Amide Functional Groups in Organic Chemistry

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most important and ubiquitous functionalities in organic chemistry and biochemistry. fiveable.mespectroscopyonline.comresearchgate.net Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia (B1221849). fiveable.mediplomatacomercial.com Their significance stems from a unique combination of stability and reactivity, which makes them fundamental building blocks in both natural and synthetic molecules. solubilityofthings.com

One of the most critical roles of amides is in biology, where the amide linkage, known as a peptide bond, connects amino acids to form the backbone of proteins and enzymes. spectroscopyonline.comorganicchemexplained.com This bond's stability is crucial for maintaining the complex structures of these biomolecules. organicchemexplained.com Beyond biology, amides are prevalent in the pharmaceutical industry, found in a wide range of drug molecules due to their favorable properties, including excellent stability and the ability to participate in hydrogen bonding, which can influence a drug's binding affinity and pharmacokinetic properties. diplomatacomercial.comnumberanalytics.comacs.org

In materials science, the amide linkage is the repeating unit in important synthetic polymers like nylon and Kevlar, conferring properties such as flexibility and strength. chemistrytalk.org The chemical properties of amides, including their relative stability compared to esters and their ability to undergo various chemical transformations, make them versatile intermediates in organic synthesis for creating complex molecules and natural products. diplomatacomercial.comorganicchemexplained.comnumberanalytics.com

Current Research Landscape of this compound Studies

Current academic research on this compound (N-(1-naphthyl)acetamide) focuses on its application as a chemical tool and building block in various specialized areas, rather than as a primary molecule of interest for its own properties. Its structure, combining the π-conjugated naphthalene system with the functional amide group, makes it a substrate for exploring enzymatic reactions and a precursor in targeted organic synthesis.

Recent studies have utilized this compound as a substrate to probe and engineer enzyme activity. For example, it has been employed in the development of high-throughput screening assays for amidases, enzymes that cleave amide bonds. acs.org In this context, the enzymatic cleavage of the amide bond in this compound releases 1-aminonaphthalene, which can be detected to quantify enzyme performance. acs.org

In the field of organometallic chemistry and bioconjugation, this compound has been used as a starting material for the synthesis of more complex chemical reagents. One study reported the facile preparation of stable palladacycles from this compound. nih.gov These organometallic complexes were shown to be storable and capable of selectively functionalizing proteins that have been metabolically encoded with alkyne groups, demonstrating a novel strategy for protein labeling in aqueous environments. nih.gov High regioselectivity was noted in the formation of these palladacycles, highlighting the controlled reactivity of the parent compound. nih.gov

While direct studies on the photophysical properties of this compound are not abundant in recent literature, research into closely related naphthalene derivatives is a very active field. uc.pt Naphthalimide derivatives, for instance, are widely studied for their fluorescent properties, which are sensitive to the solvent environment and substituents. rsc.orgnih.gov These properties make them valuable as fluorescent probes, sensors, and components in organic electronics. nih.govceric-eric.eukyushu-u.ac.jp The research on these related compounds suggests potential, yet largely unexplored, applications for this compound in materials science, particularly if its photophysical characteristics can be strategically manipulated. rsc.org

Table 1: Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₁₁NO | PubChem nih.gov |

| Molecular Weight | 185.22 g/mol | PubChem nih.gov |

| CAS Number | 575-36-0 | PubChem nih.gov |

| Appearance | Solid | - |

| Synonyms | N-1-Naphthylacetamide, N-Acetyl-1-naphthylamine, 1-(Acetylamino)naphthalene | PubChem nih.gov |

Table 2: Research Applications of this compound This table is interactive. You can sort and filter the data.

| Research Area | Specific Application | Key Finding | Reference |

|---|---|---|---|

| Enzymology | Substrate for amidase activity assays | Used to screen and engineer promiscuous amidases for improved catalytic function. | ACS Catalysis acs.org |

| Organometallic Synthesis | Precursor for palladacycle synthesis | Facile synthesis of storable palladacycles for selective protein functionalization. | PMC nih.gov |

| Bioconjugation | Protein labeling | The resulting palladacycles were used to modify terminal alkyne-encoded proteins in buffer. | PMC nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQIEBVRUGLWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060358 | |

| Record name | Acetamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-36-0 | |

| Record name | N-1-Naphthylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetamidonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-naphthylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acetamidonaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WFL6Q9M92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Methodologies of 1 Acetamidonaphthalene

Advanced Synthetic Routes to N-Acyl Naphthalene (B1677914) Derivatives

The synthesis of N-acyl naphthalene derivatives, including 1-acetamidonaphthalene, has evolved significantly with the advent of modern catalytic systems. These methods offer improvements in efficiency, selectivity, and environmental impact over traditional synthetic protocols.

Catalytic Approaches to N-Acyl Aromatic Amides

The formation of the amide bond in N-acyl aromatic amides can be achieved through various catalytic strategies, moving beyond classical methods that often require harsh conditions and stoichiometric reagents.

Transition-metal catalysis has emerged as a powerful tool for N-acylation. For instance, palladium-catalyzed N-acylation of cinnamic acids using tertiary amines has been shown to proceed via C–N bond cleavage to generate the corresponding amides in good yields. beilstein-journals.org Similarly, copper salts, valued for their low cost and toxicity, have been employed in the amidation of challenging substrates. beilstein-journals.org Dioxazolones, for example, can serve as electrophilic amide sources in copper-catalyzed transformations. beilstein-journals.org Ruthenium complexes have also demonstrated utility in amide synthesis through the coupling of esters and amines under neutral conditions, producing hydrogen gas as the only byproduct. arabjchem.org

Biocatalysis presents a green alternative for amide bond formation. Enzymes such as amide bond synthetases (ABSs) can catalyze the ATP-dependent adenylation of a carboxylic acid and its subsequent amidation within a single active site, often requiring only a small excess of the amine partner. researchgate.net

Organocatalysis provides another avenue for N-acylation. Chiral cyclic isothioureas have been used as organic catalysts for the atropenantioselective N-acylation of N-aminoindoles with aroyl chlorides, yielding products with high enantioselectivities. acs.org

The table below summarizes various catalytic systems used for the synthesis of N-acyl amides, which are applicable to the synthesis of this compound.

| Catalyst Type | Catalyst/Reagent | Substrates | Key Features |

| Transition Metal | Palladium | Cinnamic acids, Tertiary amines | Good yields via C-N cleavage beilstein-journals.org |

| Transition Metal | Copper salts | Dioxazolones, Thiols | Cost-effective, sustainable beilstein-journals.org |

| Transition Metal | Ruthenium complexes | Esters, Amines | Neutral conditions, H₂ byproduct arabjchem.org |

| Biocatalyst | Amide Bond Synthetases (ABSs) | Carboxylic acids, Amines | ATP-dependent, green synthesis researchgate.net |

| Organocatalyst | Chiral cyclic isothiourea | N-aminoindoles, Aroyl chlorides | High enantioselectivity acs.org |

Mechanistic Investigations of this compound Formation

The formation of this compound typically involves the acylation of 1-naphthylamine (B1663977) with an acetylating agent. The mechanism of this reaction is a classical nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic carbonyl carbon of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This is followed by the departure of a leaving group (acetate or chloride, respectively) to form the stable amide product.

Studies on related compounds, such as the Friedel-Crafts acylation of 2-methoxynaphthalene, provide insights into the electrophilic substitution on the naphthalene ring. bas.bg The higher reactivity of the naphthalene ring compared to benzene (B151609) derivatives facilitates such reactions. bas.bg The conformation of the resulting acetanilide (B955) derivatives can be influenced by the solvent, which can affect intramolecular hydrogen bonding. brunel.ac.uk

Transformations and Derivatization of this compound

This compound serves as a versatile substrate for a variety of chemical transformations, enabling the synthesis of more complex and functionalized naphthalene derivatives. The directing effect of the acetamido group plays a crucial role in many of these reactions.

Oxidative Annulation Reactions Involving N-(1-Naphthyl)acetamide

Oxidative annulation reactions are powerful methods for constructing polycyclic aromatic systems. N-(1-Naphthyl)acetamide has been utilized as a substrate in such reactions. For example, rhodium(III)-catalyzed oxidative annulation of N-(1-naphthyl)sulfonamides with alkynes has been reported. dntb.gov.ua Furthermore, the selective synthesis of quinolines has been achieved through the Rh(III)-catalyzed oxidative annulation of pyridines with alkynes, a strategy that could be conceptually extended to naphthalene systems. acs.org

A notable transformation is the electron-deficient cationic CpE-rhodium(III) complex-catalyzed non-oxidative [2+2+2] annulation of N-(1-naphthyl)acetamide with two molecules of an alkynoate. nih.govnih.gov This reaction proceeds under mild conditions and leads to the formation of densely substituted phenanthrenes. nih.govnih.gov A key feature of this reaction is the cleavage of adjacent C-H and C-N bonds. nih.govnih.gov

Cleavage of C–H and C–N Bonds in this compound Derivatives

The selective cleavage and functionalization of C–H and C–N bonds are at the forefront of modern organic synthesis. In the context of this compound derivatives, these transformations allow for novel derivatizations.

As mentioned, the rhodium-catalyzed [2+2+2] annulation of N-(1-naphthyl)acetamide with alkynes involves the cleavage of both a C-H and a C-N bond. nih.govnih.gov The chemoselectivity of this reaction is noteworthy; the use of N-(1-naphthyl)acetamide instead of acetanilide shifts the reaction pathway from an oxidative annulation involving C-H/C-H cleavage to a non-oxidative annulation via C-H/C-N cleavage. nih.govnih.gov This switch is attributed to the stabilization of a cationic spiro rhodacycle intermediate by the neighboring phenyl and acetylamino groups. nih.govnih.gov

The broader field of C-N bond cleavage has seen significant advances, with methods developed for the cleavage of C-N bonds in primary amines and tertiary amines, often promoted by reagents like iodine/TBHP or facilitated by converting amines into quaternary ammonium (B1175870) salts. rsc.orgnih.govaimspress.com While not directly on this compound, these strategies highlight the potential for C-N bond manipulation in related systems.

Functionalization Strategies for Naphthalene Ring Systems

The naphthalene ring system offers multiple positions for functionalization, leading to a diverse array of substitution patterns. thieme-connect.com C-H functionalization strategies have become essential for installing various substituents onto the naphthalene core. thieme-connect.com

Directing groups play a pivotal role in controlling the regioselectivity of C-H functionalization. For a directing group at the 1-position of the naphthalene ring, functionalization can be directed to the C2, C8, or even remote positions like C4 and C5. thieme-connect.comrsc.org For instance, tertiary phosphine-induced ruthenium-catalyzed δ-bond activation enables the remote C5-selective functionalization of naphthalene. acs.org

Recent advancements have also focused on multi-component reactions for the direct functionalization of naphthalenes. A three-component tandem reaction of naphthalenes with olefins and alkyl bromides, catalyzed by a ruthenium system, provides a modular approach to complex multifunctional naphthalenes. rsc.orgrsc.org

The development of methods for synthesizing axially chiral polysubstituted naphthalene derivatives further expands the structural diversity achievable from naphthalene precursors. chemistryviews.org These strategies, while not all demonstrated specifically on this compound, represent the current state-of-the-art in naphthalene functionalization and could be applied to its derivatives.

The following table highlights some key functionalization strategies for naphthalene systems.

| Strategy | Catalyst/Reagent | Position(s) Functionalized | Key Features |

| Remote C-H Functionalization | Ruthenium/Tertiary Phosphine | C5 | Overrides traditional selectivity acs.org |

| Multi-component Reaction | Ruthenium/Phosphine | Remote C-H | Modular synthesis of complex derivatives rsc.orgrsc.org |

| [2+2+2] Annulation | Rhodium(III) | C2, N1 | C-H and C-N bond cleavage nih.govnih.gov |

| General C-H Functionalization | Various Transition Metals | C2, C4, C5, C8 | Site-selective functionalization thieme-connect.comrsc.org |

Polymorphism and Solid State Chemistry of N Aryl Amides, with Relevance to 1 Acetamidonaphthalene

Crystallographic Studies of Polymorphic Forms

Polymorphism is a widespread phenomenon among organic compounds, including N-aryl amides, arising from the ability of flexible molecules to adopt different conformations or to pack in various ways within the crystal lattice. nist.gov These variations can be categorized as packing polymorphism, involving different arrangements of rigid molecules, or conformational polymorphism, where flexible molecules adopt different shapes. nist.gov

While comprehensive crystallographic data on multiple polymorphic forms of 1-acetamidonaphthalene specifically are not widely available in the literature, the study of related N-aryl amides provides significant insight. For instance, Nα-aroyl-N-aryl-phenylalanine amides have been shown to exist in at least two polymorphic forms, designated I and II. mdpi.com X-ray and electron diffraction studies revealed distinct molecular conformations and hydrogen bonding patterns for each form. mdpi.com In form I, intermolecular hydrogen bonds are prevalent, whereas form II is characterized by an intramolecular N–H···O hydrogen bond. mdpi.com

The crystal structure of a single form of the related N-(1-Naphthyl)formamide has been determined to be orthorhombic, with the space group P212121. The crystal packing is stabilized by a network of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. This highlights the importance of hydrogen bonding in dictating the supramolecular architecture of N-aryl amides.

Table 1: Representative Crystallographic Data for an N-Aryl Amide

| Parameter | N-(1-Naphthyl)formamide |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.4639 (2) |

| b (Å) | 12.0011 (4) |

| c (Å) | 15.8514 (4) |

| Z | 4 |

| D (Mg m⁻³) | 1.357 |

| Hydrogen Bonds | N—H⋯O, C—H⋯O |

This table presents data for a related N-aryl amide to illustrate typical crystallographic parameters.

Spectroscopic Analysis of Solid-State Conformations

Spectroscopic techniques are invaluable for distinguishing between polymorphs and understanding the conformational differences of molecules in the solid state.

Infrared and Raman Spectroscopy of N-Aryl Amides in Solid State

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the molecular environment and is therefore a powerful tool for studying polymorphism. Different crystal packing and molecular conformations in polymorphs lead to distinct vibrational spectra. brunel.ac.uk

For N-aryl amides, key vibrational modes are associated with the amide group, such as the N-H stretch, the C=O stretch (Amide I band), and the N-H bend (Amide II band). researchgate.net The positions of these bands are particularly sensitive to hydrogen bonding. In the solid state, strong intermolecular hydrogen bonds can cause a significant shift in these frequencies compared to the solution state or the gas phase. brunel.ac.uk For example, the C=O stretching frequency is typically lowered in the presence of hydrogen bonding. brunel.ac.uk

The different polymorphs of 4-methyl-2-nitroacetanilide exhibit unique IR and Raman spectra, allowing for their clear differentiation. brunel.ac.uk These spectral differences arise from the variations in intermolecular (in the white form) and intramolecular (in the yellow form) hydrogen bonding. brunel.ac.uk

Table 2: Typical IR Absorption Frequencies for N-Aryl Amides in the Solid State

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3400 - 3200 | Position and width are sensitive to hydrogen bonding. mdpi.com |

| C=O Stretch (Amide I) | 1680 - 1630 | Frequency decreases with increased hydrogen bonding. researchgate.net |

| N-H Bend (Amide II) | 1570 - 1515 | Observed in primary and secondary amides. researchgate.net |

| C-N Stretch | ~1400 | Coupled with other vibrations. |

Nuclear Magnetic Resonance Spectroscopy of N-Aryl Amides in Solution

While solid-state NMR is crucial for characterizing polymorphs directly, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy provides vital information about the inherent conformational preferences of N-aryl amides. In solution, molecules are free from the constraints of a crystal lattice, and the observed chemical shifts and coupling constants reflect an average of the accessible conformations.

¹H and ¹³C NMR studies on various N-(aryl)-substituted acetamides in solution have shown that the chemical shifts of the aromatic protons and carbons are sensitive to substituents on both the aryl ring and the acetyl group. researchgate.net For instance, the introduction of a methyl group to the benzene (B151609) ring generally lowers the chemical shifts of the aromatic protons. researchgate.net The conformation of flexible molecules like N-aryl amides in solution is often markedly dependent on the nature of the solvent, which can influence the equilibrium between different conformers. brunel.ac.uk

Table 3: Representative ¹H NMR Chemical Shifts for N-Aryl Amide Protons in Solution

| Proton | Representative Chemical Shift (δ, ppm) | Notes |

| Amide N-H | 7.5 - 10.5 | Broad signal, position is solvent and concentration dependent. |

| Aromatic H | 7.0 - 8.5 | Complex multiplet patterns, influenced by substituents. researchgate.net |

| Acetyl CH₃ | 2.0 - 2.5 | Typically a singlet. |

Topotactic Phase Transitions in Organic Compounds

A topotactic transition is a specific type of solid-state transformation where the crystal lattice of the product phase has a direct and predictable orientational relationship with the crystal lattice of the reactant phase. arxiv.org This implies that the transformation occurs with minimal structural rearrangement, often preserving certain crystallographic axes or planes. Such transitions can occur between polymorphic forms of a single compound.

An example is seen in the study of 4-methyl-2-nitroacetanilide, where the yellow polymorph (MNA-3) was found to transform into the more stable white form (MNA-1) in a topotactic manner. brunel.ac.uk The investigation of these transitions provides insight into the mechanistic pathways of solid-state reactions and the structural relationships between different polymorphs. brunel.ac.uk

Topotactic transitions are not limited to small organic molecules. They have also been observed in more complex systems like metal-organic frameworks (MOFs), where heating can induce a facile solid-state phase transition involving significant, yet regular, rearrangement of molecular components.

Impact of Polymorphism on Chemical Behavior and Reactivity

The existence of polymorphs is not merely a structural curiosity; it can have a profound impact on the chemical behavior and reactivity of a compound. nih.gov Since polymorphs have different crystal lattice energies and structures, they can exhibit different solubilities, dissolution rates, and stabilities. The most thermodynamically stable polymorph will typically have the lowest solubility and reactivity. nist.gov

Differences in molecular packing and conformation can also lead to differences in chemical reactivity. The accessibility of a reactive functional group can vary between polymorphs, leading to different reaction rates or even different reaction products. A clear example of this was demonstrated in the solid-state photochemical rearrangement of N-chloroamides. The study showed that two different polymorphs of N-chlorobenzanilide exhibited different reactivity, which was attributed to the distinct supramolecular structures that influenced the course of the reaction. This highlights that the specific arrangement of molecules in a crystal can pre-organize the system for a particular reaction pathway, a concept central to crystal engineering and solid-state chemistry.

Mechanistic Studies of 1 Acetamidonaphthalene in Chemical and Biochemical Systems

Catalytic Hydrolysis of 1-Acetamidonaphthalene by Amidases

Amidases (EC 3.5.1.4) are a class of hydrolases that catalyze the cleavage of amide bonds to produce a carboxylic acid and ammonia (B1221849) or an amine. wikipedia.org These enzymes are of significant interest for their applications in biotechnology and bioremediation. nih.govrsc.org The hydrolysis of N-aryl amides like this compound presents a specific challenge due to the stability of the amide bond adjacent to the aromatic naphthalene (B1677914) ring.

The general mechanism for amidase-catalyzed hydrolysis involves a catalytic triad (B1167595) of highly conserved amino acid residues. wikipedia.orgnih.govdrugbank.com For many amidases, this triad consists of a cysteine, a glutamate (B1630785), and a lysine (B10760008) residue, although serine-containing catalytic triads (e.g., Ser-Ser-Lys) are also common in the Amidase Signature (AS) family. wikipedia.orgnih.gov The reaction typically proceeds through a ping-pong bi-bi mechanism. nih.gov In the first stage, the amide substrate binds to the active site. The nucleophilic cysteine (or serine) residue attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" formed by backbone amides in the enzyme. Subsequently, the C-N bond is cleaved, releasing the amine product (1-naphthylamine in this case) and forming a covalent acyl-enzyme intermediate. In the second stage, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product (acetic acid) and regenerating the free enzyme. nih.gov

A crucial residue, often a second glutamate, is involved in correctly positioning the substrate for nucleophilic attack by the catalytic cysteine through hydrogen bonding with the substrate's amino group. nih.gov Mutation of this glutamate can lead to inactivation of the enzyme due to substrate mispositioning. nih.gov

The efficiency of amidases towards specific substrates like this compound can be significantly improved through enzyme engineering. Techniques such as directed evolution and site-saturation mutagenesis are employed to enhance catalytic activity, alter substrate specificity, and improve stability. nih.govrsc.orgresearchgate.net

One strategy involves targeting flexible loop regions that surround the active site. nih.gov Mutations in these loops can influence substrate binding and product release. For instance, engineering of a metagenomic urethanase, UMG-SP-1, which exhibits promiscuous amidase activity, has been shown to enhance its hydrolytic capabilities towards N-aryl amides. researchgate.net By targeting potential hot spots identified through structural analysis, variants with significantly improved activity against substrates like this compound have been created. researchgate.net

Another approach focuses on reallocating the water network within the enzyme's active site to better stabilize the transition state for amide bond hydrolysis. rsc.org This has been successfully applied to polyesterases to enhance their promiscuous amidase activity towards synthetic amide-containing polymers. The introduction of specific mutations can create a more favorable environment for the hydrolysis of the amide bond, even in recalcitrant substrates. rsc.org Computational design has also been used to engineer amidase activity by combining the most favorable electrostatic features of different promiscuous hydrolases. cardiff.ac.uk

| Engineered Enzyme | Target Substrate(s) | Engineering Strategy | Outcome |

| Urethanase UMG-SP-1 | This compound, p-nitroacetanilide | Site-saturation mutagenesis of flexible loops | Up to 8-fold improved activity against N-aryl amides. researchgate.net |

| Polyesterases (e.g., Humicola insolens cutinase) | Amide-containing polymers | Reallocation of active site water network | Enhanced transition state stabilization and increased hydrolysis of amide bonds. rsc.org |

| Sphingomonas alpina Amidase (SaAmd) | Coumarin-based amides, other N-aryl amides | FACS-based directed evolution, loop engineering | Up to 16-fold enhanced specific activity towards stable N-aryl amides. nih.gov |

Several assay methods are available to quantify the enzymatic hydrolysis of N-aryl amides like this compound. These assays are crucial for enzyme characterization and for high-throughput screening in enzyme engineering experiments.

A common approach is to measure the production of the amine product. A sensitive fluorophoric assay has been developed for the high-throughput screening of amidase activity. nih.gov In this assay, the amine released from the hydrolysis of an N-acylamine is coupled with a fluorogenic reagent, such as 4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl), to produce a fluorescent dye. The increase in fluorescence is proportional to the enzyme activity. This method is highly reproducible and sensitive, even in complex biological samples like cell lysates. nih.gov

Another strategy involves using surrogate substrates that release a fluorescent product upon hydrolysis. For example, a fluorescence-activated cell sorting (FACS) based assay has been developed using a coumarin-based amide substrate. nih.gov Hydrolysis of the amide bond by an amidase within an E. coli cell releases a fluorescent coumarin (B35378) derivative, allowing for the rapid screening of large enzyme libraries and the selection of variants with enhanced activity. nih.gov

Colorimetric assays are also widely used. One such method is the Berthelot reaction, which detects the ammonia produced during the hydrolysis of unsubstituted amides. nih.gov For N-substituted amides like this compound, where an amine is released instead of ammonia, assays often rely on detecting the amine product. High-performance liquid chromatography (HPLC) is a direct and reliable method to separate and quantify the substrate and the product (1-naphthylamine and acetic acid) over time. biorxiv.org

| Assay Type | Principle | Substrate(s) | Detection Method |

| Fluorophoric Assay | Coupling of released amine with a fluorogenic reagent (e.g., NBD-Cl). nih.gov | Aromatic substituted N-acylamines | Fluorescence Spectroscopy |

| FACS-based Assay | Intracellular hydrolysis of a coumarin-based amide releases a fluorescent product. nih.gov | Coumarin-based amides | Flow Cytometry |

| Colorimetric Assay (Hydroxamate) | Acyl-transfer to hydroxylamine, followed by reaction with Fe(III) to form a colored complex. jmb.or.kr | Various amides | Spectrophotometry |

| HPLC Analysis | Separation and quantification of substrate and product(s). biorxiv.org | This compound, Paracetamol | UV or other detectors |

Photochemical Reactivity of Naphthalene Amides

The naphthalene moiety in this compound makes it susceptible to photochemical reactions. Upon absorption of UV light, the molecule is promoted to an excited state, which can then undergo various transformations, including cyclization and decomposition.

N-Aryl amides can undergo photochemical cyclization reactions, often leading to the formation of new heterocyclic ring systems. A well-known example is the Mallory reaction, which involves the photocyclization of stilbenes and their derivatives to form phenanthrenes. acs.org Analogous reactions can occur with N-arylacrylamides, where irradiation can induce intramolecular cyclization to form lactams. nih.gov In the case of this compound, photocyclization could potentially lead to the formation of benzocarbazole derivatives, although such reactions are highly dependent on the specific reaction conditions and the presence of oxidizing agents. The photocyclization of N-arylacrylamides often proceeds through a radical mechanism initiated by photoredox catalysis. nih.gov

The photodegradation of aromatic compounds in the environment is a topic of significant interest. For naphthalene-based compounds, photodegradation can be initiated by the absorption of sunlight. While specific studies on the photodecomposition of this compound are not abundant, the pathways can be inferred from the behavior of related compounds. The photodegradation of pharmaceuticals and other organic pollutants often involves reactive oxygen species (ROS) generated by photosensitizers or semiconductor photocatalysts like TiO2. csic.espjoes.commdpi.com

Potential photodecomposition pathways for this compound could include:

Photo-Fries rearrangement: This reaction involves the cleavage of the amide bond and rearrangement of the acetyl group to the naphthalene ring, potentially forming amino-acetylnaphthalene isomers.

Oxidation of the naphthalene ring: The aromatic rings can be hydroxylated or opened by attack from photochemically generated hydroxyl radicals, leading to a variety of smaller, more polar degradation products.

Hydrolysis of the amide bond: Although slower than enzymatic hydrolysis, photochemical conditions can promote the cleavage of the amide bond to yield 1-naphthylamine (B1663977) and acetic acid.

The presence of other substances in the environment, such as natural organic matter or photocatalytic minerals, can significantly influence the rate and mechanism of photodecomposition. csic.espjoes.com

Supramolecular Interactions of Naphthalene-Based Amides

The combination of the planar, aromatic naphthalene ring and the hydrogen-bonding capable amide group in this compound makes it an interesting building block for supramolecular chemistry. These non-covalent interactions govern the self-assembly of molecules into ordered structures in the solid state and in solution. wikipedia.orgmdpi.com

The amide group is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). wikipedia.org This allows for the formation of predictable hydrogen-bonding patterns, such as chains and dimeric rings. mdpi.com In the solid state, N-aryl amides often form extended hydrogen-bonded networks. mdpi.com

Host-Guest Complexation with Macrocyclic Receptors

The study of host-guest chemistry involving this compound provides significant insights into non-covalent interactions and molecular recognition. Macrocyclic receptors, such as cyclodextrins, are frequently employed to encapsulate guest molecules like this compound, leading to the formation of inclusion complexes. europa.euresearchgate.net These interactions are primarily driven by the hydrophobic effect, where the nonpolar naphthalene moiety of the guest is encapsulated within the lipophilic cavity of the cyclodextrin (B1172386) host in an aqueous environment. nih.gov

Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units, which form a truncated cone structure with a hydrophilic exterior and a hydrophobic interior. europa.euoatext.com This unique structure allows them to form stable inclusion complexes with a variety of poorly water-soluble guest molecules. oatext.com The formation of these complexes can alter the physicochemical properties of the guest, such as its solubility and stability. oatext.combeilstein-journals.org

Research has shown that the stability and stoichiometry of these complexes are dependent on the size of the cyclodextrin cavity and the shape of the guest molecule. beilstein-journals.org For instance, studies on phenylpropanoids with cyclodextrins demonstrated that the ability to adopt a planar conformation influences the penetration and occupation of the host's internal space. beilstein-journals.org While direct studies detailing the formation constants (Kf) and complexation efficiency (CE) specifically for this compound with various cyclodextrins are not broadly available in the provided context, the principles derived from similar aromatic guests are applicable. The complexation is typically a 1:1 stoichiometry, and the stability is influenced by the hydrophobic character of the host's cavity. beilstein-journals.org

The formation of such host-guest complexes can be investigated using techniques like UV-visible spectroscopy and molecular modeling. beilstein-journals.org These studies help in determining the binding affinity and the geometry of the complex. The interactions within these complexes are multifaceted, involving not only hydrophobic interactions but also van der Waals forces and potentially hydrogen bonds between the guest and the hydroxyl groups on the rim of the cyclodextrin. nih.gov The development of stimuli-responsive macrocycles further allows for controlled binding and release of guest molecules, adding a layer of functionality to these host-guest systems. rsc.org

| Macrocyclic Host Type | Typical Guest Features | Driving Interactions | Common Stoichiometry |

| α-Cyclodextrin | Planar, smaller aromatic compounds | Hydrophobic, van der Waals | 1:1 |

| β-Cyclodextrin | Aromatic compounds, various drugs | Hydrophobic, van der Waals | 1:1 |

| γ-Cyclodextrin | Larger, more complex molecules | Hydrophobic, van der Waals | 1:1 or other |

| Calixarenes | Cations, neutral molecules | Ion-dipole, hydrogen bonding, hydrophobic | Variable |

Hydrogen Bonding and Conformation in Solution

In solution, this compound is expected to exhibit a dynamic equilibrium between different conformers. The preferred conformation is determined by a combination of steric hindrance and intramolecular or intermolecular hydrogen bonds. rsc.orgjchemrev.com The N-H proton of the amide group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. jchemrev.com In protic solvents, intermolecular hydrogen bonds with solvent molecules can play a dominant role in stabilizing certain conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. scielo.brarxiv.org 1H and 13C NMR spectra can reveal the presence of multiple conformers if their interchange is slow on the NMR timescale. scielo.br For this compound, the chemical shifts of the protons and carbons near the acetamido group would be particularly sensitive to the conformation. nih.gov The observation of distinct sets of signals for the aromatic and acetyl protons could indicate a hindered rotation around the C-N amide bond. scielo.br

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict the stable conformations and the energy barriers between them. scielo.br These calculations can help elucidate the role of weak interactions, such as C-H···O hydrogen bonds, which can be crucial in dictating the preferred conformation in both solid and solution states. rsc.org For similar N-aryl amides, studies have shown that the trans conformation is generally more stable, but the energy difference between the trans and cis forms can be small, leading to a mixture of conformers in solution. The specific solvent environment can also shift this equilibrium. scielo.br

| Spectroscopic/Computational Method | Information Obtained | Relevance to this compound |

| 1D/2D NMR Spectroscopy | Presence of conformers, rotational dynamics, proton/carbon environments | Determining the cis/trans equilibrium and preferred conformation in various solvents. scielo.brarxiv.org |

| Lanthanide Induced Shift (LIS) NMR | 3D structure of conformers in solution | Elucidating the precise geometry of the dominant conformer(s). rsc.org |

| Density Functional Theory (DFT) | Relative energies of conformers, rotational barriers | Predicting the most stable conformation and understanding the energetic landscape of rotation. scielo.br |

| Infrared (IR) Spectroscopy | Hydrogen bonding interactions | Identifying intramolecular vs. intermolecular hydrogen bonds by observing shifts in N-H and C=O stretching frequencies. |

Environmental Fate and Pathways of N Aryl Amides, with Consideration for 1 Acetamidonaphthalene

Biodegradation Mechanisms in Environmental Compartments

The breakdown of N-aryl amides, including 1-acetamidonaphthalene, in environmental compartments such as soil and water is predominantly a biological process mediated by microorganisms. nih.govnih.gov The susceptibility of these compounds to microbial attack is a key determinant of their persistence in the environment.

The primary mechanism for the biodegradation of N-aryl amides is the enzymatic hydrolysis of the amide bond. researchgate.netilsagroup.com This reaction is catalyzed by amidase enzymes, also known as acylamide amidohydrolases, which are produced by a wide range of soil and water microorganisms. epa.govlidsen.com This enzymatic cleavage breaks the molecule into an aryl amine and a carboxylic acid. For instance, the hydrolysis of acetanilide (B955) yields aniline (B41778) and acetic acid. Similarly, this compound would be expected to hydrolyze to 1-naphthylamine (B1663977) and acetic acid.

A variety of microbial species have been identified as capable of degrading N-aryl amides. Bacteria from the genera Rhodococcus, Bacillus, Pseudomonas, and Enterobacter, as well as fungi like Aspergillus, have been shown to metabolize acetanilides and related compounds. nih.gov In some cases, a single microbial species can completely break down the compound, while in other instances, a consortium of different microbes is required for complete mineralization. nih.gov For example, research has shown that Rhodococcus erythropolis can convert acetanilide to aniline, which is then further degraded by the fungus Aspergillus ustus when they are co-cultivated.

The rate of biodegradation can be influenced by several environmental factors, including temperature, pH, nutrient availability, and the concentration of the compound itself. nih.gov The presence of other organic carbon sources can also affect the degradation rate, sometimes leading to co-metabolism, where the degradation of the N-aryl amide occurs in the presence of another primary energy source for the microorganisms.

Table 1: Factors Influencing the Biodegradation of N-Aryl Amides

| Factor | Influence on Biodegradation |

|---|---|

| Microbial Population | The presence of specific microbial species with the necessary enzymes (amidases) is crucial for degradation to occur. |

| Enzyme Activity | The rate of enzymatic hydrolysis of the amide bond is a key rate-limiting step in the degradation pathway. |

| Environmental Conditions | Temperature, pH, and oxygen availability can significantly impact microbial activity and, consequently, the rate of biodegradation. |

| Nutrient Availability | The presence of essential nutrients like nitrogen and phosphorus can enhance microbial growth and degradation activity. |

| Co-metabolism | The presence of other organic compounds can sometimes accelerate the degradation of N-aryl amides through co-metabolism. |

Phototransformation Processes on Environmental Surfaces

In addition to biodegradation, N-aryl amides can be transformed in the environment through photochemical reactions, particularly on surfaces exposed to sunlight. researchgate.net Phototransformation, or photolysis, involves the absorption of light energy by the molecule, which can lead to its breakdown or structural rearrangement. scirp.org

The photochemical behavior of N-aryl amides can be complex and may involve several types of reactions. One important process is photohydrolysis, where the absorption of light energy facilitates the cleavage of the amide bond in the presence of water. This process is analogous to the enzymatic hydrolysis that occurs during biodegradation.

Another potential phototransformation pathway for aromatic amides is the photo-Fries rearrangement. In this reaction, the acyl group migrates from the nitrogen atom to the aromatic ring, resulting in the formation of an amino ketone. The efficiency of these photochemical reactions is described by the photodegradation quantum yield, which is the ratio of the number of molecules transformed to the number of photons absorbed. scirp.org

The rate of phototransformation on environmental surfaces is influenced by the intensity and wavelength of sunlight, the presence of photosensitizing substances in the environment (such as dissolved organic matter), and the properties of the surface itself. researchgate.netresearchgate.net For instance, the photolysis of pesticides on soil surfaces is an important degradation pathway, with the nature of the soil affecting the reaction rate. researchgate.net The half-life of a compound due to photolysis refers to the time it takes for half of the initial amount to be degraded by light. orst.edunih.gov

For 2-(1-naphthyl) acetamide (B32628) (NAD), a compound structurally similar to this compound, studies have shown that its photochemical degradation is influenced by the presence of oxygen and primarily involves the aromatic naphthalene (B1677914) rings rather than the amide side chain. researchgate.net

Table 2: Key Phototransformation Processes for N-Aryl Amides

| Process | Description |

|---|---|

| Direct Photolysis | The direct absorption of sunlight by the N-aryl amide molecule, leading to its degradation. |

| Indirect Photolysis | Degradation initiated by the absorption of light by other substances in the environment (photosensitizers), which then transfer energy to the N-aryl amide. |

| Photohydrolysis | Light-induced cleavage of the amide bond in the presence of water. |

| Photo-Fries Rearrangement | A photochemical reaction involving the migration of the acyl group to the aromatic ring. |

Adsorption and Desorption in Soil and Sediment Systems

The mobility and bioavailability of N-aryl amides like this compound in the environment are significantly controlled by their adsorption to and desorption from soil and sediment particles. ecetoc.orgclu-in.org Adsorption is the process by which a chemical binds to the surface of solid particles, while desorption is the release of the bound chemical back into the surrounding water.

The extent of adsorption is quantified by the soil adsorption coefficient (Kd), which is the ratio of the concentration of the chemical in the soil to its concentration in the water at equilibrium. clu-in.orgdiva-portal.orgresearchgate.net A high Kd value indicates that the compound is strongly adsorbed to the soil and is therefore less mobile. clu-in.org

For non-ionic organic compounds like many N-aryl amides, adsorption is primarily driven by partitioning into the organic carbon fraction of the soil. chemsafetypro.comyoutube.com Therefore, the adsorption coefficient is often normalized to the organic carbon content of the soil, resulting in the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.comyoutube.com The Koc value provides a measure of the inherent tendency of a compound to be sorbed by soil organic matter and is less dependent on the specific soil type than Kd. chemsafetypro.comcore.ac.uk

The relationship between Koc and the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is well-established. chemsafetypro.comwikipedia.org Compounds with a higher log Kow tend to have a higher log Koc, indicating greater sorption to soil organic matter. wikipedia.org Based on an estimated log Kow of 2.56 for this compound, it is expected to have moderate mobility in soil.

The pH of the soil can also influence the adsorption of N-aryl amides, particularly if the molecule can be ionized. nii.ac.jp For aromatic amines, which are the degradation products of many N-aryl amides, sorption tends to increase with decreasing soil pH due to the protonation of the amine group, leading to cation exchange as a significant sorption mechanism.

| log Kow (Octanol-Water Partition Coefficient) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase in a two-phase system at equilibrium. wikipedia.orgnist.gov | A key indicator of a compound's lipophilicity and is used to estimate Koc and bioaccumulation potential. wikipedia.org |

Bioaccumulation Potential in Biological Systems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, air). epa.govsfu.ca The bioconcentration factor (BCF) is a specific measure of bioaccumulation from water, representing the ratio of the chemical's concentration in an organism to its concentration in the water at steady state. epa.govwikipedia.orgnih.gov

A high BCF value suggests that the chemical is likely to accumulate in the tissues of aquatic organisms, potentially leading to adverse effects and biomagnification through the food chain. sfu.cawikipedia.orgresearchgate.net The potential for a chemical to bioconcentrate is strongly correlated with its lipophilicity, which is measured by the octanol-water partition coefficient (log Kow). wikipedia.org Chemicals with high log Kow values are more soluble in lipids (fats) and therefore tend to accumulate in the fatty tissues of organisms. wikipedia.org

Regulatory bodies often use log Kow and BCF values to assess the bioaccumulation potential of chemicals. wikipedia.orgnih.gov For instance, a BCF greater than 1 is indicative of a lipophilic chemical with a tendency to bioaccumulate. wikipedia.org The United States Environmental Protection Agency (EPA) considers a substance to be bioaccumulative if it has a BCF between 1,000 and 5,000, and very bioaccumulative if the BCF is greater than 5,000. wikipedia.org

The estimated log Kow for this compound is 2.56. This value suggests a moderate potential for bioaccumulation. While not expected to be highly bioaccumulative, it indicates that some level of uptake and concentration in organisms could occur. It is important to note that metabolism within the organism can reduce the actual extent of bioaccumulation compared to what might be predicted from the log Kow alone. sfu.ca

Table 4: Indicators of Bioaccumulation Potential

| Indicator | Description | Relevance to this compound |

|---|---|---|

| log Kow | The octanol-water partition coefficient, a measure of lipophilicity. wikipedia.orgnist.gov | The estimated log Kow of 2.56 suggests a moderate tendency to partition into fatty tissues. |

| BCF (Bioconcentration Factor) | The ratio of a chemical's concentration in an organism to that in the surrounding water. epa.govwikipedia.org | While no specific BCF data is available, the log Kow value suggests a BCF that is not in the highly bioaccumulative range. |

Advanced Analytical Methodologies for 1 Acetamidonaphthalene Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the characterization of 1-Acetamidonaphthalene, providing detailed insights into its atomic and molecular structure.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Standard one-dimensional (1D) techniques like ¹H and ¹³C NMR provide foundational information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.gov

While 1D NMR is useful, advanced two-dimensional (2D) NMR techniques offer deeper insights by revealing correlations between different nuclei. For a molecule like this compound, these methods are invaluable for unambiguously assigning signals, especially in the complex aromatic region of the spectrum.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation technique would be used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would help trace the connectivity of the protons around the naphthalene (B1677914) ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. nih.gov This is crucial for assigning the signals of each carbon in the naphthalene core and the acetyl group to their corresponding protons. nih.gov

These advanced NMR methods, by providing a complete and unambiguous map of atomic connectivity, are powerful tools for confirming the identity and structural integrity of this compound.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of this compound with exceptional accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound (C₁₂H₁₁NO), the theoretical exact mass is 185.08406 Da. HRMS analysis would be expected to yield a measured mass extremely close to this value, typically within a few parts per million (ppm). This capability is essential for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass. The exact mass has been reported as 185.0841 Da and 185.084063974 Da. nih.govlgcstandards.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are vital for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical HPLC method for a compound like this compound would involve a reversed-phase setup, likely using a C18 column. semanticscholar.org The separation would be optimized by adjusting the mobile phase composition, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. semanticscholar.org Detection is commonly achieved using a UV detector, set at a wavelength where the naphthalene ring system exhibits strong absorbance.

Method validation is a critical aspect of HPLC analysis, ensuring the method is reliable and reproducible. ajpamc.commedwinpublishers.com Validation parameters, as defined by guidelines from the International Conference on Harmonisation (ICH), include: semanticscholar.orgajpamc.comdemarcheiso17025.com

Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range. demarcheiso17025.com

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies in a sample matrix. semanticscholar.orgdemarcheiso17025.com

Precision: Measuring the degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision). semanticscholar.orgdemarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ajpamc.com

In a practical application, a method for the analysis of 1-naphthylacetamide (a synonym for this compound) in tomato and zucchini samples was developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). eurl-pesticides.eu The study reported good recoveries ranging from 74% to 102% and a Limit of Detection below 6.0 µg/kg, demonstrating the suitability of LC-based methods for quantifying this compound even in complex matrices. eurl-pesticides.euresearchgate.net

Interactive Data Table: HPLC Method Parameters Please select a parameter to see typical values for the analysis of aromatic amides.

Column:Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

GC is often coupled with a mass spectrometer (GC-MS), which acts as a highly specific detector. Following separation in the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the analyte. For this compound, GC-MS analysis shows a molecular ion peak at m/z 185 and a top peak (base peak) at m/z 143, corresponding to a key fragment. nih.gov This technique is highly effective for both identification and purity assessment, with some suppliers specifying a purity of >99.0% as determined by GC.

In Situ Spectroscopic Studies of Reaction Dynamics

In situ spectroscopic studies involve monitoring a chemical reaction as it happens, providing real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products. Techniques like in situ NMR or IR spectroscopy could theoretically be applied to study the synthesis of this compound, for example, by monitoring the N-acetylation of 1-naphthylamine (B1663977). Such studies would provide valuable mechanistic insights and help optimize reaction conditions. However, based on available literature, specific in situ spectroscopic investigations focused on the reaction dynamics of this compound are not widely reported.

Potential Applications and Future Research Directions for 1 Acetamidonaphthalene

Catalysis and Biocatalysis

The amide linkage and the aromatic naphthalene (B1677914) ring in 1-acetamidonaphthalene are key features that suggest its potential utility in catalytic and biocatalytic systems.

Amide bonds are notoriously stable, and their hydrolysis often requires harsh conditions. masterorganicchemistry.com Enzymes, however, can catalyze this reaction under mild, physiological conditions. The study of how enzymes hydrolyze amides provides a basis for developing biocatalytic systems. The acid-catalyzed hydrolysis of amides, for instance, involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.comkhanacademy.org

Future research could focus on identifying or engineering enzymes, such as amidases, that can specifically recognize and hydrolyze the amide bond in this compound. Such enzymes could be valuable in bioremediation processes to break down naphthalene-based pollutants or in synthetic chemistry for the controlled release of 1-naphthylamine (B1663977). Understanding the enzyme's active site and the mechanism of hydrolysis will be crucial for designing efficient biocatalytic systems. nih.gov The development of such enzyme-based systems would offer an environmentally friendly alternative to traditional chemical hydrolysis methods. google.com

Supramolecular chemistry, which involves non-covalent interactions to form organized assemblies, offers another exciting avenue for catalysis. Naphthalene derivatives have been shown to form hydrogels that can act as supramolecular catalysts for reactions like ester hydrolysis. nih.gov These systems often rely on the self-assembly of molecules into structures, such as nanofibrils, which create microenvironments conducive to catalysis. nih.gov

The naphthalene moiety of this compound can participate in π-π stacking interactions, while the amide group can form hydrogen bonds. These interactions could be exploited to design self-assembling systems where this compound or its derivatives act as building blocks for supramolecular catalysts. Future research could explore the design of such systems for various chemical transformations, moving beyond ester hydrolysis to other reactions where the catalytic environment provided by the supramolecular assembly can enhance reaction rates and selectivity.

Materials Science Applications of Naphthalene-Based Amides

Naphthalene diimides (NDIs), which feature a naphthalene core, are a significant class of n-type organic semiconductors used in organic electronics. researchgate.net These materials are valued for their high electron affinity, good charge carrier mobility, and stability. researchgate.net NDI-based materials have been used in organic field-effect transistors (OFETs) and organic photovoltaic cells. semanticscholar.orgnih.govgatech.edu The electronic properties of these materials can be tuned by modifying the naphthalene core or the imide groups. nih.gov

While this compound is not a naphthalene diimide, the principles of using naphthalene-based building blocks in organic electronics are relevant. Future research could investigate the synthesis of novel monomers derived from this compound for incorporation into conjugated polymers. The electronic properties of the resulting materials could be tailored for specific applications in organic electronics, such as in transistors or as emissive materials. nih.gov

Naphthalene-based polymers have been explored for a variety of applications due to their thermal stability and unique optical properties. researchgate.net The amide group in this compound provides a versatile handle for polymerization. For example, it could be incorporated into polyamide chains, potentially leading to materials with high thermal resistance and specific fluorescence characteristics.

Future work could focus on synthesizing and characterizing polymers containing the this compound moiety. The influence of the naphthalene unit on the polymer's properties, such as its mechanical strength, thermal stability, and photoluminescence, would be of particular interest. Such polymers might find applications as high-performance plastics, in sensing technologies, or as components in advanced composite materials.

Toxicological and Ecotoxicological Investigations (Mechanistic Focus)

Understanding the metabolic fate and toxic mechanisms of this compound is crucial for assessing its environmental and health impacts. The toxicology of naphthalene itself has been extensively studied and provides a strong foundation for investigating its derivatives.

Naphthalene is metabolized by cytochrome P450 enzymes to form naphthalene-1,2-oxide, a reactive epoxide. cdc.gov This epoxide can undergo several metabolic pathways: it can be conjugated with glutathione (B108866) (a detoxification pathway), spontaneously rearrange to form 1-naphthol (B170400) or 2-naphthol, or be hydrolyzed by epoxide hydrolase to naphthalene-1,2-dihydrodiol. cdc.gov The dihydrodiol can be further oxidized to form catechols and subsequently naphthoquinones, which are cytotoxic and can generate reactive oxygen species. epa.gov It is the formation of these reactive metabolites that is thought to be responsible for the toxicity of naphthalene, including its effects on the lung and the eye lens. cdc.govepa.gov

For this compound, the presence of the acetamido group at the 1-position will likely influence its metabolism and subsequent toxicity. The acetamido group may direct the initial epoxidation to different positions on the naphthalene ring or affect the rate of metabolism. It is also possible that the amide bond itself could be hydrolyzed, releasing 1-naphthylamine, a compound with its own distinct toxicological profile.

Mechanistic Toxicology of Aromatic Amides

The toxicological profile of this compound is intrinsically linked to its classification as an aromatic amide. The toxicity of this class of compounds is often driven by their metabolic activation into reactive electrophiles, which can subsequently interact with cellular macromolecules, leading to adverse effects.

A key metabolic pathway for aromatic amides is enzymatic hydrolysis, which can cleave the amide bond to release the corresponding aromatic amine. In the case of this compound, this would yield 1-naphthylamine, a compound with known toxic properties. However, the rate and extent of this hydrolysis in vivo are critical determinants of toxicity and can vary significantly between different aromatic amides.

Another significant pathway involves the metabolic activation of the aromatic ring and the acetyl group. The naphthalene moiety can be metabolized by cytochrome P450 (CYP) enzymes to form reactive intermediates such as epoxides and naphthoquinones. These metabolites are known to be cytotoxic and can induce oxidative stress. For instance, 1,4-naphthoquinone (B94277) has been shown to be a potent inhibitor of human hematopoietic fetal progenitor cell proliferation. While naphthalene itself does not inhibit this proliferation, its metabolites, including 1-naphthol and 2-naphthol, demonstrate significant inhibitory effects, with 1,4-naphthoquinone being the most potent. lgcstandards.com

Furthermore, the N-acetyl group can also undergo metabolic transformation. N-hydroxylation of the acetylated amine, followed by O-acetylation, can generate a reactive acetoxy derivative. This derivative can decompose to form a highly reactive arylnitrenium ion, which is capable of forming adducts with DNA. This pathway is a well-established mechanism for the genotoxicity of many aromatic amines and amides. The enzymatic activity of N-acetyltransferases (NATs), particularly NAT2, plays a crucial role in this process. Genetic polymorphisms in NAT2 can lead to different acetylator phenotypes (rapid, intermediate, and slow), which can influence an individual's susceptibility to the toxic effects of aromatic amines.

The table below summarizes the key metabolic pathways and their potential toxicological consequences for aromatic amides like this compound.

| Metabolic Pathway | Key Enzymes | Reactive Metabolites | Potential Toxicological Outcomes |

| Amide Hydrolysis | Amidases | Aromatic amines (e.g., 1-naphthylamine) | Compound-specific toxicity of the parent amine |

| Ring Oxidation | Cytochrome P450 (CYP) | Epoxides, Naphthoquinones | Cytotoxicity, Oxidative stress, DNA damage |

| N-Acetylation & Activation | N-acetyltransferases (NATs) | N-hydroxy-arylamine, Acetoxy-arylamine, Arylnitrenium ion | Genotoxicity, Mutagenicity, Carcinogenicity |

New Approach Methodologies (NAMs) in Toxicity Assessment

The limitations of traditional animal testing, including ethical concerns, high costs, and species-specific differences, have spurred the development of New Approach Methodologies (NAMs) for toxicity assessment. jmchemsci.comekb.eg These methodologies, which encompass in vitro, in chemico, and in silico approaches, offer a more human-relevant and efficient means of evaluating the safety of chemicals like this compound. jmchemsci.comekb.eg

In Vitro Models: A variety of in vitro models can be employed to investigate the toxicity of this compound. High-throughput screening (HTS) assays using human cell lines can provide rapid information on cytotoxicity, genotoxicity, and specific mechanisms of action. For instance, cell-based assays can be used to measure the induction of oxidative stress, DNA damage, and apoptosis. More complex in vitro systems, such as 3D organotypic models and microphysiological systems (MPS), or "organs-on-a-chip," can offer a more physiologically relevant context for toxicity testing. lgcstandards.com For example, liver-on-a-chip models could be used to study the metabolism of this compound and its potential for drug-induced liver injury (DILI). chemicalbook.com

In Silico Approaches: Computational toxicology, or in silico modeling, provides predictive tools for assessing the toxic potential of chemicals. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity of this compound based on its chemical structure and the known toxicity of related compounds. mdpi.com Physiologically Based Pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the human body, providing insights into its potential for target organ toxicity. chemicalbook.com

The table below outlines various NAMs and their potential applications in the toxicity assessment of this compound.

| New Approach Methodology (NAM) | Specific Application for this compound |

| High-Throughput Screening (HTS) | Rapid assessment of cytotoxicity and genotoxicity in various human cell lines. |

| 3D Organotypic Models | Evaluation of tissue-specific toxicity, such as hepatotoxicity in 3D liver models. |

| Microphysiological Systems (MPS) | Investigation of metabolic pathways and potential for drug-induced liver injury in liver-on-a-chip systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of various toxicological endpoints based on chemical structure. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulation of ADME properties to predict internal dose and target organ accumulation. |

Adverse Outcome Pathways (AOP) for N-Aryl Amides

Adverse Outcome Pathways (AOPs) are conceptual frameworks that link a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment. frtr.govnih.gov AOPs provide a structured way to organize mechanistic toxicological data and can facilitate the use of NAMs in regulatory decision-making. frtr.gov

While a specific AOP for N-aryl amides has not been formally established, a putative AOP can be constructed based on the known mechanisms of toxicity for this class of compounds. The MIE for many N-aryl amides is their metabolic activation to reactive electrophiles.

A plausible AOP for N-aryl amide-induced toxicity could be structured as follows:

Molecular Initiating Event (MIE): Metabolic activation of the N-aryl amide by CYP enzymes and/or NATs to form reactive metabolites (e.g., epoxides, arylnitrenium ions).

Key Event 1 (KE1): Covalent binding of reactive metabolites to cellular macromolecules, including DNA and proteins.

Key Event 2 (KE2): Formation of DNA adducts, leading to mutations and genomic instability.

Key Event 3 (KE3): Induction of oxidative stress and cellular damage due to the depletion of cellular antioxidants and the generation of reactive oxygen species (ROS).

Key Event 4 (KE4): Disruption of cellular processes, such as cell cycle control and apoptosis.

Adverse Outcome (AO): At the organ level, this could manifest as cytotoxicity, particularly in metabolically active organs like the liver. At the organism level, the adverse outcome could be the development of cancer.

The development of a well-defined AOP for N-aryl amides would provide a valuable tool for predicting the toxicity of compounds like this compound and for guiding the development of targeted testing strategies using NAMs.

Interdisciplinary Research Outlook and Emerging Areas

The future research landscape for this compound extends beyond toxicology and into various interdisciplinary fields. Its unique chemical structure, featuring a naphthalene core and an amide functional group, presents opportunities for its application in materials science, nanotechnology, and environmental science.

Materials Science: The naphthalene moiety is a well-known fluorophore, and derivatives of naphthalene have been explored for their optical and electronic properties. Research into the synthesis and characterization of polymers and co-polymers incorporating this compound could lead to the development of novel materials with applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The related compound, poly(1-naphthylamine), has been investigated as a potential scaffold for supercapacitors and for photocatalytic applications. frtr.gov

Nanotechnology: The functionalization of nanoparticles with this compound or its derivatives could create novel nanomaterials with tailored properties. dntb.gov.ua For example, such functionalized nanoparticles could be explored as fluorescent probes for bioimaging or as carriers for targeted drug delivery. The interaction of such novel materials with biological systems would, in turn, necessitate further toxicological evaluation, creating a feedback loop between materials science and nanotoxicology. dntb.gov.ua